N-Boc-4-bromopiperidine is a protected secondary amine building block essential for the synthesis of complex piperidine-containing pharmaceuticals and agrochemicals. Featuring a tert-butyloxycarbonyl (Boc) protecting group and a reactive bromine atom at the 4-position, it serves as a quantitatively verified electrophile for C(sp2)-C(sp3) cross-coupling, Grignard reagent formation, and nucleophilic substitution. Its baseline procurement value lies in its calibrated balance of shelf-stability, quantitative reactivity under mild catalytic conditions, and the ease of Boc deprotection (using TFA or HCl) in downstream processing, making it a staple intermediate in both discovery chemistry and industrial process scale-up[1].
Substituting N-Boc-4-bromopiperidine with unprotected 4-bromopiperidine, alternative N-protecting groups (like benzyl or tosyl), or different halides (chloro/iodo) introduces severe process inefficiencies. Unprotected piperidines rapidly poison transition-metal catalysts and undergo uncontrolled N-alkylation, ruining reaction selectivity. While N-benzyl derivatives can be utilized, the benzyl group coordinates with metal catalysts (e.g., Cobalt), demanding massive increases in expensive ligand loading (up to 50 mol%) and harsh deprotection conditions that threaten other reducible functional groups [1]. Furthermore, substituting with the cheaper N-Boc-4-chloropiperidine stalls reactions due to sluggish oxidative addition, whereas the N-Boc-4-iodopiperidine, though highly reactive, suffers from poor photostability and prohibitive bulk procurement costs without offering a quantitative yield advantage [2].
In cobalt-catalyzed (hetero)arylation using Grignard reagents, the choice of nitrogen protecting group dictates both yield and catalyst efficiency. N-Boc-4-bromopiperidine achieved an 83% isolated yield of the target 4-arylpiperidine. In direct contrast, the N-benzyl analog yielded only 66% and required a massive 50 mol% loading of TMCD ligand due to deleterious metal-coordination by the benzyl-protected nitrogen. The N-tosyl analog also underperformed, yielding only 69% and requiring double the Grignard reagent equivalents [1].
| Evidence Dimension | Isolated yield and ligand requirement |
| Target Compound Data | 83% yield, standard ligand loading |
| Comparator Or Baseline | N-Benzyl-4-iodopiperidine (66% yield, 50 mol% TMCD ligand) |
| Quantified Difference | +17% absolute yield and elimination of massive excess ligand requirements |
| Conditions | Cobalt-catalyzed cross-coupling with PhMgBr |
Procuring the N-Boc protected variant prevents catalyst poisoning and slashes expensive ligand costs during large-scale cross-coupling campaigns.
The 4-bromo substituent provides the necessary thermodynamic driving force for efficient oxidative addition in sustainable first-row transition metal catalysis. In iron-catalyzed C(sp2)–C(sp3) Suzuki–Miyaura cross-couplings using alkoxide bases, N-Boc-4-bromopiperidine successfully couples with aryl boronic esters to deliver yields exceeding 74% under optimized conditions. Attempts to substitute with N-Boc-4-chloropiperidine result in minimal conversion under the same mild conditions due to the significantly higher bond dissociation energy of the C-Cl bond, which stalls the catalytic cycle [1].
| Evidence Dimension | Cross-coupling conversion efficiency |
| Target Compound Data | >74% yield, rapid oxidative addition |
| Comparator Or Baseline | N-Boc-4-chloropiperidine (sluggish/minimal conversion) |
| Quantified Difference | Complete reaction progression vs. stalled catalytic cycle |
| Conditions | Iron-catalyzed (FeBr2) Suzuki-Miyaura coupling at 80 °C |
The bromo-derivative allows buyers to utilize cheaper, greener base-metal catalysts (Fe, Ni, Co) without resorting to extreme temperatures or forcing conditions.
While iodo-piperidines are often used for initial discovery screening, N-Boc-4-bromopiperidine proves vastly more efficient for procurement and scale-up. In comparative studies of cobalt-catalyzed arylation, the N-Boc-4-bromo derivative delivered an 83% yield, slightly outperforming the much more expensive and light-sensitive N-Boc-4-iodo derivative (81% yield) [1]. Furthermore, in nickel-catalyzed reductive cross-couplings, N-Boc-4-bromopiperidine successfully scaled to multi-gram (6.0 mmol) batches while allowing catalyst loading to be halved (from 10 mol% to 5 mol%) without any loss in yield[2].
| Evidence Dimension | Isolated yield and scalability |
| Target Compound Data | 83% yield, highly stable, 5 mol% catalyst at scale |
| Comparator Or Baseline | N-Boc-4-iodopiperidine (81% yield, poor bulk stability) |
| Quantified Difference | +2% yield with significantly lower raw material cost and improved shelf-life |
| Conditions | Co-catalyzed Grignard arylation and Ni-catalyzed reductive cross-coupling |
Buyers can achieve identical or superior chemical yields while drastically reducing bulk material costs and avoiding the handling/storage issues associated with iodo-compounds.
Leveraging its ability to undergo high-yield cross-coupling with reduced catalyst loadings (down to 5 mol% Ni or Co), this compound is a structurally verified starting material for manufacturing 4-aryl or 4-alkyl piperidine cores found in numerous neurological and psychiatric APIs [3].
Because the bromo-substituent is perfectly tuned for oxidative addition with iron, cobalt, and nickel catalysts, it is a direct drop-in choice for industrial labs transitioning away from expensive, toxic palladium-based Suzuki or Negishi couplings [2].
The robust nature of the Boc protecting group allows medicinal chemists to perform aggressive C-C bond formations at the 4-position without unwanted N-alkylation, followed by mild, orthogonal deprotection (e.g., using TFA) to rapidly generate diverse structure-activity relationship (SAR) libraries [1].
Irritant;Environmental Hazard